Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
CAS No.: 927802-59-3
Cat. No.: VC3004509
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927802-59-3 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | methyl 3-amino-4-(cyclopropylmethoxy)benzoate |
| Standard InChI | InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 |
| Standard InChI Key | NSJBZYWLAYCFRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)OCC2CC2)N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)OCC2CC2)N |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 927802-59-3 |
| IUPAC Name | methyl 3-amino-4-(cyclopropylmethoxy)benzoate |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| Standard InChI | InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 |
| Standard InChIKey | NSJBZYWLAYCFRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)OCC2CC2)N |
| PubChem Compound ID | 43560609 |
Importance and Applications
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure contributes to its versatility as a chemical entity, particularly for pharmaceutical research. It serves as an important intermediate in the synthesis of pharmaceutical agents and exhibits properties that make it valuable for both research and practical applications.
The significance of this compound extends to its potential role in developing novel therapeutic agents, particularly those targeting inflammatory conditions and certain types of cancer. Its structural features, including the amino group and cyclopropylmethoxy substituent, enable specific interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
Structural Properties
Molecular Structure
The molecular structure of methyl 3-amino-4-(cyclopropylmethoxy)benzoate features a benzene ring as its central scaffold with three key functional groups attached:
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A methyl ester group (-COOCH3) - Connected directly to the benzene ring, this group contributes to the compound's reactivity and potential for derivatization. The carbonyl group in this ester functionality serves as a hydrogen bond acceptor.
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An amino group (-NH2) - Positioned at the meta position (carbon 3) relative to the ester group, this primary amine is capable of forming hydrogen bonds and participating in various chemical reactions. It can act as both a hydrogen bond donor and a nucleophilic center for further chemical modifications.
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A cyclopropylmethoxy group (-OCH2-cyclopropyl) - Located at the para position (carbon 4) relative to the ester group, this unique ether functionality incorporates a three-membered cyclopropyl ring. The strained cyclopropyl ring contributes distinctive steric and electronic properties to the molecule.
The spatial arrangement of these functional groups contributes significantly to the compound's chemical behavior and biological interactions. The relatively planar benzene core provides rigidity, while the substituents introduce specific interaction points for biological targets.
Physical and Chemical Properties
The physical state of methyl 3-amino-4-(cyclopropylmethoxy)benzoate is typically described as a solid at room temperature. Based on its structural features, several chemical properties can be inferred and are presented in Table 2.
Table 2: Predicted Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 221.25 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; limited solubility in water |
| Lipophilicity | Moderate due to the balance of polar functional groups and nonpolar regions |
| Hydrogen Bond Acceptors | 4 (oxygen atoms in the ester and ether groups) |
| Hydrogen Bond Donors | 2 (primary amine group) |
| Reactivity Centers | Amine group (nucleophilic), ester group (electrophilic) |
The cyclopropylmethoxy group likely influences the compound's lipophilicity and membrane permeability, potentially enhancing its bioavailability when considered for pharmaceutical applications. The presence of both hydrogen bond donors and acceptors contributes to its ability to interact with biological macromolecules through non-covalent interactions.
Synthesis Methods
Reaction Conditions and Optimization
Optimal reaction conditions for the synthesis of methyl 3-amino-4-(cyclopropylmethoxy)benzoate would typically involve careful control of temperature, solvent selection, and reaction time for each step in the synthesis. For the esterification step, acid-catalyzed conditions using methanol and a strong acid catalyst such as sulfuric acid or thionyl chloride would be common.
The alkylation step to introduce the cyclopropylmethoxy group would likely require basic conditions, such as potassium carbonate in acetone or dimethylformamide, with a suitable leaving group on the cyclopropylmethyl moiety. If a nitro reduction step is involved, catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic conditions would be appropriate methods.
Purification techniques would typically include recrystallization from suitable solvents or column chromatography to achieve the desired purity. The optimization of these conditions would focus on maximizing yield while maintaining high purity of the final product.
Biological Activities and Applications
Pharmacological Properties
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate demonstrates potential biological activities that make it relevant for pharmacological research. The compound's structure enables specific interactions with biological macromolecules through several mechanisms:
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The amino group facilitates hydrogen bonding interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.
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The cyclopropylmethoxy group contributes to the compound's lipophilicity and may affect its membrane permeability and bioavailability, enhancing its pharmacokinetic profile.
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The ester functionality serves as a potential site for metabolic processing and may contribute to the compound's pharmacodynamic properties.
Research suggests that methyl 3-amino-4-(cyclopropylmethoxy)benzoate and its derivatives may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigation. The specific molecular targets and mechanisms of action require additional research to fully elucidate.
Structure-Activity Relationships
Structure-activity relationships (SAR) for methyl 3-amino-4-(cyclopropylmethoxy)benzoate can be inferred by comparing it with structurally similar compounds. Table 3 presents a comparative analysis highlighting how structural modifications might influence biological activity.
Table 3: Structure-Activity Relationship Comparison
Comparative Analysis
Related Structures and Derivatives
Several compounds share structural similarities with methyl 3-amino-4-(cyclopropylmethoxy)benzoate, differing in the nature of the substituents at positions 3 and 4 of the benzene ring. Table 4 presents a comparative analysis of these structurally related compounds.
Table 4: Structural Comparison of Related Compounds
These structural variations can significantly impact the compounds' physicochemical properties, biological activities, and potential applications. The specific substitution pattern at positions 3 and 4 plays a crucial role in determining how these compounds interact with biological systems.
Comparative Properties
A comparison of key properties across these structurally related compounds reveals important differences that may influence their biological and pharmaceutical profiles. Table 5 presents a comparative analysis of these properties.
Table 5: Comparative Properties
The differences in molecular size, hydrogen bonding capabilities, and lipophilicity among these compounds likely contribute to variations in their biological activities and pharmacokinetic properties. The cyclopropylmethoxy group in methyl 3-amino-4-(cyclopropylmethoxy)benzoate imparts a unique three-dimensional character to the molecule, potentially influencing its interactions with biological targets in ways that differ from the other related compounds .
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